molecular formula C21H26O3 B1580980 4-Octylphenyl Salicylate CAS No. 2512-56-3

4-Octylphenyl Salicylate

Cat. No. B1580980
CAS RN: 2512-56-3
M. Wt: 326.4 g/mol
InChI Key: VNFXPOAMRORRJJ-UHFFFAOYSA-N
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Description

4-Octylphenyl Salicylate is an activated ester of salicylic acid . It has been shown to have affinity for both fatty acids and calcium carbonate . It is used in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes .


Molecular Structure Analysis

The molecular formula of 4-Octylphenyl Salicylate is C21H26O3 . Its average mass is 326.429 Da and its monoisotopic mass is 326.188202 Da .


Physical And Chemical Properties Analysis

4-Octylphenyl Salicylate has a density of 1.1±0.1 g/cm3, a boiling point of 435.1±28.0 °C at 760 mmHg, and a flash point of 169.5±16.8 °C . It also has a molar refractivity of 97.1±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 303.1±3.0 cm3 .

Scientific Research Applications

Application Summary

4-Octylphenyl Salicylate is used in the field of Materials Science, specifically in the production of Liquid Crystal (LC) Materials . It is categorized under Nematic Liquid Crystals and Smectic Liquid Crystals .

Results or Outcomes

2. Medicinal Chemistry

Application Summary

4-Octylphenyl Salicylate has potential applications in the field of Medicinal Chemistry. It has been studied for its antibacterial and antifungal activities .

Method of Application

In the study, 24 new salicylate-fatty acids were designed and synthesized from fatty acids and salicylate derivatives and tested in vitro on several bacteria and fungi strains .

Results or Outcomes

It was found that salicylates covalently linked to palmitic acid had the best results with good (MIC=31.25μg/ml) and moderate (MIC=62.5 and 125μg/ml) antibacterial and antifungal activity against various pathogens . Acute toxicity experiments revealed that mono salicyl-palmitate is a relatively non-toxic substance since neither mortality nor changes in general behaviors of animals were recorded for 14 days after its oral administrations to mice with the median lethal dose (LD50) greater than 5000mg/kg .

Safety And Hazards

When handling 4-Octylphenyl Salicylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(4-octylphenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)24-21(23)19-11-8-9-12-20(19)22/h8-9,11-16,22H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFXPOAMRORRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334274
Record name 4-Octylphenyl Salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octylphenyl Salicylate

CAS RN

2512-56-3
Record name 4-Octylphenyl Salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Morohoshi, H Yamamoto, R Kamata, F Shiraishi… - Toxicology in vitro, 2005 - Elsevier
Thirty-seven chemical components of commercial sunscreen lotions were evaluated for estrogen agonistic and/or antagonistic activity using two in vitro assays, (1) an ELISA-based …
Number of citations: 237 www.sciencedirect.com
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com

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